molecular formula C10H10BrNO2S B6638402 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide

3-bromo-N-but-3-yn-2-ylbenzenesulfonamide

Cat. No. B6638402
M. Wt: 288.16 g/mol
InChI Key: RGSPDNSCRFOBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-but-3-yn-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of benzenesulfonamide, which is a class of compounds that has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular pathways involved in cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide are not fully understood, but it has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance in the body, and its inhibition can lead to the accumulation of carbon dioxide and the development of metabolic acidosis. Additionally, 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular pathways involved in cell survival.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide in lab experiments include its high yield of synthesis and its potential as an anticancer agent. Additionally, this compound has been shown to exhibit inhibitory activity against several enzymes, which makes it a potential target for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide. One potential direction is to further investigate its mechanism of action, particularly in relation to its inhibitory activity against enzymes. Additionally, this compound could be further studied for its potential use as an anticancer agent, and its cytotoxic activity could be tested against a wider range of cancer cell lines. Finally, the synthesis method for 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide could be optimized to improve its yield and purity.

Synthesis Methods

The synthesis of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide involves the reaction of but-3-yn-2-ol with benzenesulfonyl chloride in the presence of a base and a catalyst. The reaction proceeds through an intermediate that is then treated with bromine to obtain the final product. This method has been reported in the literature, and it has been shown to provide a high yield of the desired product.

Scientific Research Applications

3-bromo-N-but-3-yn-2-ylbenzenesulfonamide has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, which is a target for the treatment of glaucoma and other disorders. Additionally, 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide has been shown to have potential as an anticancer agent, as it exhibits cytotoxic activity against several cancer cell lines.

properties

IUPAC Name

3-bromo-N-but-3-yn-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h1,4-8,12H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSPDNSCRFOBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NS(=O)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-but-3-yn-2-ylbenzenesulfonamide

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